[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2,4-dimethylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2,4-dimethylbenzoate, commonly known as MMB-2201, is a synthetic cannabinoid that belongs to the family of indole-3-carboxamides. It is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system. MMB-2201 has been widely used in scientific research for its potential therapeutic applications in various diseases.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2,4-dimethylbenzoate' involves the reaction of 2,4-dimethylbenzoic acid with 2-amino-2-methylphenylmethanol to form the corresponding ester. This ester is then reacted with ethyl chloroformate to form the intermediate, which is subsequently reacted with 2-amino-2-methylphenylmethanol to form the final product.
Starting Materials
2,4-dimethylbenzoic acid, 2-amino-2-methylphenylmethanol, ethyl chloroformate
Reaction
Step 1: 2,4-dimethylbenzoic acid is reacted with 2-amino-2-methylphenylmethanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the corresponding ester., Step 2: The ester is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the intermediate., Step 3: The intermediate is then reacted with 2-amino-2-methylphenylmethanol in the presence of a base such as triethylamine to form the final product, '[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2,4-dimethylbenzoate'.
Mechanism Of Action
MMB-2201 acts as a potent agonist of the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system. It binds to these receptors and activates them, leading to various physiological effects. MMB-2201 has been shown to have a higher affinity for the CB1 receptor than the CB2 receptor. Activation of the CB1 receptor by MMB-2201 leads to the release of neurotransmitters such as dopamine, serotonin, and gamma-aminobutyric acid (GABA), which are involved in various physiological processes.
Biochemical And Physiological Effects
MMB-2201 has been shown to have various biochemical and physiological effects in preclinical studies. It has been demonstrated to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). MMB-2201 has also been shown to have analgesic effects by reducing pain sensitivity in animal models. Additionally, MMB-2201 has been shown to have anxiolytic and antipsychotic effects by reducing anxiety-like and psychotic-like behaviors in animal models.
Advantages And Limitations For Lab Experiments
MMB-2201 has several advantages for lab experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, which allows for the study of the endocannabinoid system and its role in various physiological processes. MMB-2201 is also stable and easy to handle, which makes it a suitable tool for in vitro and in vivo studies. However, MMB-2201 has some limitations for lab experiments. Its potency and selectivity may vary depending on the experimental conditions, which can affect the reproducibility of the results. Additionally, MMB-2201 may have off-target effects on other receptors, which can complicate the interpretation of the results.
Future Directions
There are several future directions for the study of MMB-2201. One direction is to investigate its potential therapeutic applications in various diseases, such as neurodegenerative diseases and inflammatory disorders. Another direction is to study its mechanism of action and its effects on the endocannabinoid system in more detail. Additionally, further studies are needed to determine the safety and toxicity of MMB-2201, which is essential for its potential clinical use.
Scientific Research Applications
MMB-2201 has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, anxiolytic, and antipsychotic effects in preclinical studies. MMB-2201 has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, MMB-2201 has been used as a tool to study the endocannabinoid system and its role in various physiological processes.
properties
IUPAC Name |
[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 2,4-dimethylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-13-8-9-17(15(3)10-13)19(22)23-12-18(21)20-11-16-7-5-4-6-14(16)2/h4-10H,11-12H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCLCZYRCRLFPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2,4-dimethylbenzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.